
2-(2,6-Diaminohexanoylamino)butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid: is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of lysine and aspartic acid, which are essential amino acids. Its structure includes two amino groups and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid typically involves the coupling of lysine and aspartic acid derivatives. The process begins with the protection of the amino groups of lysine and aspartic acid to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides or active esters, which facilitate the formation of the peptide bond between the two amino acids. After the coupling reaction, the protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often use automated peptide synthesizers that can efficiently couple amino acids in a stepwise manner. The use of solid-phase synthesis techniques, where the growing peptide chain is anchored to a solid support, allows for easy purification and handling of intermediates.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The amino groups in (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions with various electrophiles, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions to oxidize the amino groups.
Reduction: Lithium aluminum hydride or borane can be used to reduce the carboxylic acid group.
Substitution: Electrophiles such as acyl chlorides or isocyanates can react with the amino groups to form substituted derivatives.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides, ureas, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid is used as a building block for the synthesis of peptides and proteins
Biology: In biological research, this compound is used to study the role of lysine and aspartic acid residues in proteins. It can be incorporated into synthetic peptides to investigate the effects of specific amino acid substitutions on protein structure and function.
Medicine: In medicine, (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid derivatives are explored for their potential therapeutic applications. For example, modified peptides containing this compound may exhibit enhanced stability or bioactivity, making them promising candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable peptide bonds makes it valuable for the synthesis of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. In biological systems, this compound can modulate enzyme activity by mimicking natural substrates or inhibitors, thereby affecting metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Lysine: An essential amino acid with a similar structure but lacking the aspartic acid moiety.
Aspartic Acid: Another essential amino acid that forms the basis of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid.
Glutamic Acid: Similar to aspartic acid but with an additional methylene group in the side chain.
Uniqueness: The uniqueness of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid lies in its combined features of lysine and aspartic acid. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components. Its ability to form stable peptide bonds and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2-(2,6-diaminohexanoylamino)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O5/c11-4-2-1-3-6(12)9(16)13-7(10(17)18)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOWSLJGLSUOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
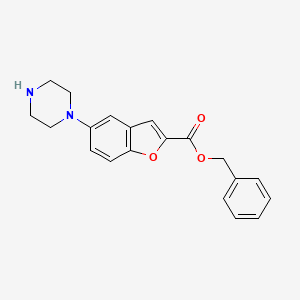

![N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B13888560.png)
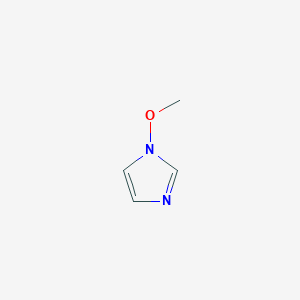
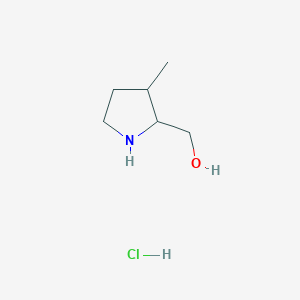
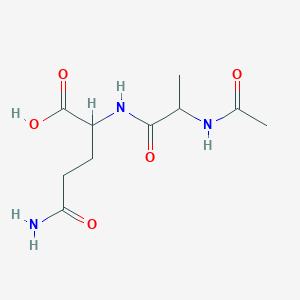
![[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B13888591.png)
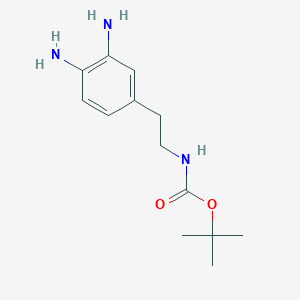

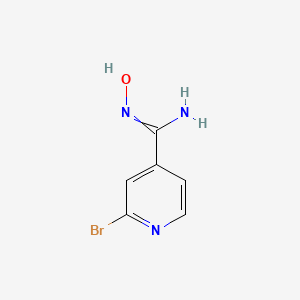
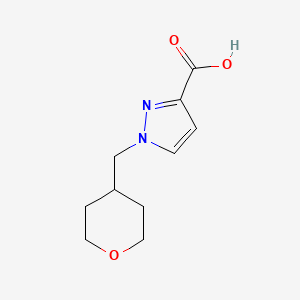
![methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B13888613.png)
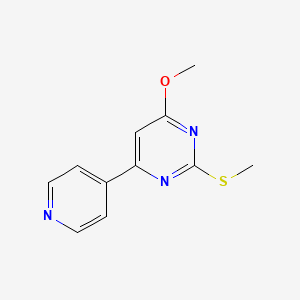
![tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate](/img/structure/B13888627.png)
